2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one is a heterocyclic compound belonging to the class of pyrazolotriazines. This compound features a unique fused ring structure that incorporates both a pyrazole and a triazine ring. The presence of a methyl group at the 2-position and a keto group at the 7-position are significant characteristics that define its chemical identity. This compound has garnered attention in biochemical research due to its potential as an enzyme inhibitor, particularly against cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation.
2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one can be synthesized from various precursors, including 3-amino-1H-pyrazole and formamide under specific catalytic conditions. It is classified as a heterocyclic compound due to its structure comprising multiple rings with nitrogen atoms. This classification places it among other important compounds used in medicinal chemistry and materials science.
The synthesis of 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one typically involves cyclization reactions. A common method includes the reaction of 3-amino-1H-pyrazole with formamide in the presence of a catalyst. The reaction is generally carried out under reflux conditions, which facilitates the formation of the desired product through cyclization.
In an industrial context, optimizing reaction conditions is essential to achieve high yields and purity. Techniques such as continuous flow reactors may be employed to enhance control over parameters like temperature and pressure. Following synthesis, purification methods such as recrystallization or chromatography are often utilized to isolate the final product effectively.
The molecular structure of 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one can be represented as follows:
The structure features a fused pyrazole and triazine system with specific substituents that influence its chemical behavior and biological activity.
The compound's structural data includes bond lengths and angles that can be determined through techniques such as X-ray crystallography or NMR spectroscopy. These analyses provide insight into the spatial arrangement of atoms within the molecule .
2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one can participate in various chemical reactions:
Common reagents for these reactions include:
The products formed depend on the specific reagents and conditions used during these reactions.
The mechanism of action for 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one primarily involves its interaction with cyclin-dependent kinase 2. The compound binds directly to the active site of this enzyme, forming hydrogen bonds with key amino acid residues such as Leu83. This binding inhibits the enzyme's activity, thereby affecting cell cycle progression in cancer cells.
Studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) due to its inhibitory effects on cell cycle regulators .
The chemical properties include reactivity patterns typical for heterocyclic compounds. These properties are influenced by the electron-withdrawing nature of the keto group and the electron-donating effects of the methyl group.
Relevant analyses often involve spectroscopic techniques such as NMR and mass spectrometry to confirm identity and purity post-synthesis .
2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one has promising applications in medicinal chemistry due to its role as an enzyme inhibitor. Its potential therapeutic uses include:
Additionally, this compound serves as a building block for synthesizing more complex heterocyclic compounds that may exhibit various biological activities .
The systematic exploration of s-triazine-based heterocycles began in earnest during the 1960s–1980s, when pioneering synthetic methodologies enabled access to complex fused architectures. Early research focused predominantly on linearly annulated systems like pyrimido[1,2-a][1,3,5]triazines, where foundational crystallographic studies revealed planar structures stabilized by intramolecular hydrogen bonding – a feature later recognized as critical for biological interactions [3]. The 1990s witnessed a paradigm shift toward angularly fused systems, including pyrazolo-triazines, driven by their structural mimicry of purine nucleobases. This period saw the development of efficient ring-closure strategies, notably:
These methodologies overcame earlier synthetic limitations that hampered exploration of pyrazolo[1,5-d][1,2,4]triazinones, setting the stage for targeted derivatization. The structural complexity inherent to these systems was underscored by crystallographic analyses confirming significant π-electron delocalization extending across the triazine and pyrazole rings, creating electron-rich domains exploitable for molecular recognition [3] [8].
The 2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one scaffold exhibits distinctive physicochemical properties that confer exceptional versatility in drug design. Its bicyclic framework combines the hydrogen-bonding capacity of the triazinone moiety with the hydrophobic character of the methyl-substituted pyrazole, creating an amphiphilic pharmacophore. Key structural parameters include:
Table 1: Fundamental Properties of 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one
Property | Value |
---|---|
CAS Registry Number | 40535-06-6 |
Molecular Formula | C₆H₆N₄O |
Molecular Weight | 150.14 g/mol |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Topological Polar Surface Area | 63.05 Ų |
logP (Calculated) | -0.27 |
SMILES Notation | O=C1C2=CC(C)=NN2C=NN1 |
Notably, the molecule adopts near-perfect planarity with torsion angles <5°, facilitating π-stacking interactions with biological targets. Intramolecular hydrogen bonding between N3-H and the carbonyl oxygen (N-H···O=C, ~2.5Å) enhances rigidity and membrane permeability [3] [8]. These features enable precise engagement with enzyme binding pockets, particularly kinases and adenosine receptors. For example:
This scaffold has catalyzed innovations across three research domains:
Synthetic Methodology Development:The lithiation-anionic rearrangement strategy enables regioselective functionalization at C3, C5, and C8 positions. As demonstrated by RFBR-funded research, (3-tert-butyl-4-R-1-R¹-1,4-dihydropyrazolo[5,1-c][1,2,4]triazin-4-yl)lithiums undergo ring contraction to pyrazolo[1,5-a][1,3,5]triazines with perfluoroalkyl substituents (yields 77-90%) – a transformation critical for introducing metabolic stability-enhancing fluorinated groups . Recent advances include:
Table 2: Emerging Applications in Targeted Therapeutics
Therapeutic Area | Molecular Target | Key Structural Modification | Activity |
---|---|---|---|
Oncology | CDK7/CDK9 | C3-(N-Methylpiperidinyl)oxy | IC₅₀ = 7.7 nM |
Neuroinflammation | P2X7 Receptor | C8-Isopropyl with benzylamino at C5 | IC₅₀ = 7.7 nM |
Immuno-oncology | CK2 Kinase | Macrocyclization at C3 and C5 | Improved cellular permeability |
Medicinal Chemistry Applications:The methyl group at C2 serves as a versatile synthetic handle for further elaboration. Patent US11186576B2 details C3-(piperidinyloxy) derivatives exhibiting dual CDK7/CDK9 inhibition (IC₅₀ ≤ 10 nM), crucial for transcriptional regulation in hematologic malignancies [7]. Similarly, P2X7 antagonists bearing 2-methylpyrazolo[1,5-d][1,2,4]triazinones demonstrate high blood-brain barrier penetration, enabling exploration in neuroinflammatory disorders [6].
Computational Chemistry:Molecular docking studies reveal the carbonyl oxygen forms conserved hydrogen bonds with kinase hinge regions (e.g., CDK2: Glu81, Leu83), while the methyl group occupies a hydrophobic subpocket. QSAR models correlate C8 lipophilic substituents with enhanced A₃ adenosine receptor affinity (R² = 0.89) [2] [8]. These insights guide rational design of next-generation inhibitors targeting resistance-conferring mutations.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: